molecular formula C16H14F2O3 B8380871 Diflunisal Isopropyl Ester

Diflunisal Isopropyl Ester

Cat. No.: B8380871
M. Wt: 292.28 g/mol
InChI Key: NUYHFHISXVUWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diflunisal Isopropyl Ester is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Diflunisal itself is a salicylic acid derivative, and its ester form, this compound, is used primarily in pharmaceutical research and testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diflunisal Isopropyl Ester typically involves the esterification of diflunisal with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . The reaction is usually carried out at room temperature to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diflunisal Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diflunisal, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of Diflunisal Isopropyl Ester is similar to that of diflunisal. It primarily acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2 . Additionally, diflunisal has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diflunisal Isopropyl Ester is unique due to its specific ester structure, which can influence its pharmacokinetic properties, such as absorption and distribution. This ester form may offer advantages in terms of stability and solubility compared to its parent compound, diflunisal .

Properties

Molecular Formula

C16H14F2O3

Molecular Weight

292.28 g/mol

IUPAC Name

propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3

InChI Key

NUYHFHISXVUWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

CDI (972 mg, 5.99 mmol) was added to a solution of diflunisal (1.50 g, 5.99 mmol) in DMF (30 mL). The reaction mixture was stirred at 50° C. for 2 h and isopropyl alcohol (1.15 mL, 14.97 mmol) was dropwise added. The reaction mixture was stirred at 50° C. for 3 h and allowed to reach r.t. It was poured into H2O (50 mL) and extracted with Et2O (2×60 mL). The organic layer was washed with NaHCO3 (20 mL, saturated aqueous solution), dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (15% EtOAc/hexanes) to furnish 720 mg of isopropyl 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylate (white solid, yield: 41%).
Name
Quantity
972 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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